

Molecular structure and crystal packing of 4-Bromo-9-phenyl-9h-carbazole

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Compound of Interest

Compound Name: 4-Bromo-9-phenyl-9h-carbazole

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An In-Depth Technical Guide to the Molecular Structure and Crystal Packing of 9-(4-Bromophenyl)-9H-carbazole

A Note on Nomenclature: The topic specified is "**4-Bromo-9-phenyl-9h-carbazole**". However, the vast majority of scientific literature, including detailed crystallographic studies, pertains to the constitutional isomer, 9-(4-Bromophenyl)-9H-carbazole. This guide will focus on the latter, as it is the well-characterized compound with extensive data available. It is probable that "**4-Bromo-9-phenyl-9h-carbazole**" was a shorthand or slight misnomer for this structure.

Introduction: The Significance of Substituted Carbazoles

Carbazole derivatives are a cornerstone of modern materials science and medicinal chemistry. [1] The rigid, electron-rich carbazole core imparts desirable photophysical and electronic properties, making these compounds integral to the development of Organic Light-Emitting Diodes (OLEDs), organic photovoltaics, and hole-transporting materials. [1] The introduction of a phenyl group at the 9-position (the nitrogen atom) enhances π -conjugation and can improve charge transport, while the bromine substituent at the 4-position of the phenyl ring serves as a versatile synthetic handle for further functionalization through cross-coupling reactions. [2] This strategic substitution allows for the fine-tuning of electronic properties and the construction of more complex molecular architectures.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, molecular structure, crystal packing, and physicochemical characterization of 9-(4-Bromophenyl)-9H-carbazole. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Synthesis and Crystallization

The synthesis of 9-(4-Bromophenyl)-9H-carbazole is typically achieved via an Ullmann condensation reaction. The protocol described by Kautny et al. (2014), which references an earlier procedure by Xu et al. (2007), is a robust method for achieving this N-arylation.[\[3\]](#)[\[4\]](#)

Experimental Protocol: Synthesis

This protocol details a copper-catalyzed N-arylation reaction.

- **Reagent Preparation:** In a fused silica ampoule, combine 9H-carbazole (5.35 g, 32.0 mmol), 1,4-dibromobenzene (9.06 g, 38.4 mmol), copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$, 400 mg, 1.6 mmol), and potassium carbonate (K_2CO_3 , 4.42 g, 32.0 mmol).[\[3\]](#)
 - **Expert Insight:** The use of an excess of 1,4-dibromobenzene drives the reaction towards the desired mono-arylated product. K_2CO_3 acts as the base to deprotonate the carbazole nitrogen, and the copper salt is the catalyst for the C-N bond formation. A sealed ampoule is used to prevent sublimation of the reactants at high temperatures.
- **Reaction:** Seal the ampoule under vacuum and heat to 250 °C for 68 hours.[\[3\]](#)
- **Work-up:** After cooling to room temperature, carefully open the ampoule. Partition the solid residue between toluene and water. Extract the aqueous phase with toluene.
- **Purification:** Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate (Na_2SO_4). Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a mixture of light petroleum and dichloromethane (75:25 v/v).[\[3\]](#) This yields 9-(4-Bromophenyl)-9H-carbazole as a white solid (41% yield).[\[3\]](#)

Experimental Protocol: Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are essential for unambiguous structure determination.

- **Dissolution:** Prepare a saturated solution of the purified 9-(4-Bromophenyl)-9H-carbazole in chloroform (CDCl_3).
- **Slow Evaporation:** Loosely cap the vial containing the solution and leave it undisturbed in a vibration-free environment.
- **Crystal Formation:** Large, well-defined single crystals will form over several days as the solvent slowly evaporates.[3]

Molecular and Crystal Structure Analysis

The definitive three-dimensional structure of 9-(4-Bromophenyl)-9H-carbazole was elucidated by single-crystal X-ray diffraction. The data reveals a non-planar molecular geometry and a crystal packing arrangement dominated by weak intermolecular interactions.

Molecular Geometry

The molecule consists of a planar carbazole moiety and a bromophenyl ring. The key structural feature is the significant twist between these two ring systems. The 4-bromophenyl ring is inclined to the mean plane of the carbazole moiety by a dihedral angle of $49.87(5)^\circ$. [3][5] This twisted conformation is a common feature in 9-phenylcarbazole derivatives and has important implications for the electronic properties, as it can disrupt π -conjugation between the two aromatic systems. The carbazole unit itself is nearly planar, with a root-mean-square deviation of 0.027 \AA . [3][5]

Caption: Molecular structure of 9-(4-Bromophenyl)-9H-carbazole.

Crystal Packing and Intermolecular Interactions

In the solid state, molecules of 9-(4-Bromophenyl)-9H-carbazole arrange into a monoclinic crystal system with the space group $P2_1/c$. [3] The packing is characterized by the formation of corrugated two-dimensional networks. [3][5][6] The primary intermolecular forces responsible for this arrangement are $\text{C-H}\cdots\pi$ interactions. [3] Specifically, hydrogen atoms from the carbazole and phenyl rings of one molecule interact with the π -electron clouds of adjacent molecules. [3]

Notably, due to the significant inclination between adjacent carbazole moieties (59.08°), classical π - π stacking interactions are ruled out.[3] The absence of such interactions is a direct consequence of the steric hindrance imposed by the twisted 9-phenyl group. This packing motif influences the material's bulk properties, such as its charge transport characteristics in the solid state.

Caption: Intermolecular interactions in the crystal packing.

Crystallographic Data Summary

The following table summarizes the single-crystal X-ray diffraction data for 9-(4-Bromophenyl)-9H-carbazole, collected at 100 K.[3]

Parameter	Value
Chemical Formula	C ₁₈ H ₁₂ BrN
Formula Weight	322.2 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	8.4137 (3)
b (Å)	20.1179 (7)
c (Å)	8.6346 (3)
β (°)	108.5322 (14)
Volume (Å ³)	1385.76 (8)
Z (molecules/unit cell)	4
Temperature (K)	100
Radiation	Mo K α (λ = 0.71073 Å)
R-factor (R[F ² > 3 σ (F ²)])	0.031
wR(F)	0.047

Structural and Physicochemical Characterization

A full characterization of 9-(4-Bromophenyl)-9H-carbazole involves multiple spectroscopic and analytical techniques to confirm its identity and assess its properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for confirming the molecular structure in solution.

^1H NMR Data (400 MHz, CDCl_3):[\[7\]](#)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.17	d, J = 7.7 Hz	2H	Carbazole H-4, H-5
7.76	d, J = 8.6 Hz	2H	Bromophenyl H ortho to Br
7.51 – 7.45	m	2H	Bromophenyl H meta to Br
7.44	d, J = 7.9 Hz	2H	Carbazole H-1, H-8
7.40	d, J = 7.7 Hz	2H	Carbazole H-2, H-7
7.38 – 7.32	m	2H	Carbazole H-3, H-6

Note: The original source has some overlapping multiplets; assignments are based on typical carbazole spectra.

^{13}C NMR Spectroscopy: While specific peak-by-peak data is not readily available in the searched literature, the ^{13}C NMR spectrum is expected to show 10 distinct signals for the aromatic carbons, consistent with the molecule's C_2 symmetry through the N-phenyl bond axis in solution.

Experimental Protocol: NMR Data Acquisition

- **Sample Preparation:** Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl_3) in a standard 5 mm NMR tube.

- **Instrument Setup:** Place the sample in the NMR spectrometer. Tune and shim the probe for the ^1H and ^{13}C frequencies.
- **Data Acquisition:** Acquire the ^1H spectrum using a standard pulse program. For ^{13}C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
- **Processing:** Fourier transform the free induction decay (FID), phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H) or tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Thermal Analysis (TGA/DSC)

Thermal analysis provides insights into the material's stability at elevated temperatures, which is critical for applications in electronic devices. While specific TGA/DSC data for 9-(4-Bromophenyl)-9H-carbazole is not available in the reviewed literature, carbazole derivatives generally exhibit high thermal stability, with decomposition temperatures (T_d , temperature at 5% weight loss) often exceeding 300-400 °C.^{[1][6][8]}

Experimental Protocol: TGA/DSC

- **Sample Preparation:** Accurately weigh 5-10 mg of the sample into an alumina (for TGA) or sealed aluminum (for DSC) pan.
- **TGA Measurement:** Place the sample in the TGA furnace. Heat the sample from room temperature to ~800 °C at a constant rate of 10 °C/min under a continuous nitrogen flow (e.g., 50 mL/min). Record the mass loss as a function of temperature.
- **DSC Measurement:** Place the sample and an empty reference pan in the DSC cell. Heat the sample to a temperature above its expected melting point, cool it down, and then perform a second heating scan at a rate of 10 °C/min. The second scan is used to determine the glass transition temperature (T_g) and melting point (T_m).

Conclusion

9-(4-Bromophenyl)-9H-carbazole is a strategically designed molecule with a non-planar geometry due to the significant twist between the carbazole and bromophenyl rings. This structural feature prevents close π - π stacking in the solid state, leading to a crystal packing

dominated by C-H... π interactions. Its high thermal stability, typical of carbazole derivatives, and the synthetically versatile bromine handle make it a valuable building block for the development of advanced organic electronic materials and complex pharmaceutical compounds. The detailed structural and spectroscopic data provided in this guide serve as a foundational reference for researchers working with this important class of molecules.

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